

# A Technical Review of (-)-Chelidonine's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | (-)-Chelidonine |           |
| Cat. No.:            | B161839         | Get Quote |

Executive Summary: (-)-Chelidonine, a principal benzophenanthridine alkaloid isolated from Chelidonium majus (greater celandine), has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in herbal medicine, modern research has substantiated its potential as a potent therapeutic agent, particularly in oncology and inflammatory diseases. This document provides an in-depth review of the current scientific literature, focusing on the molecular mechanisms, preclinical efficacy, and toxicological profile of (-)-chelidonine. Its anticancer effects are mediated through multiple mechanisms, including the inhibition of key signaling pathways like EGFR-AMPK and PI3K/AKT, induction of cell cycle arrest, and disruption of microtubule polymerization.[1][2][3][4] Furthermore, chelidonine demonstrates robust anti-inflammatory properties primarily by suppressing the TLR4/NF-kB signaling cascade.[1] This review synthesizes quantitative data, details key experimental methodologies, and visualizes complex biological pathways to serve as a comprehensive resource for researchers and drug development professionals.

### **Anticancer Potential**

**(-)-Chelidonine** exhibits broad-spectrum anticancer activity across a range of malignancies, including non-small cell lung cancer (NSCLC), melanoma, pancreatic cancer, and ovarian cancer.[2][4][5][6] Its efficacy stems from a multi-targeted approach, affecting cell proliferation, apoptosis, migration, and overcoming multidrug resistance.

## **Mechanisms of Antineoplastic Action**

### Foundational & Exploratory





- 1.1.1 Inhibition of Receptor Tyrosine Kinase and Associated Pathways: In non-small cell lung cancer models, particularly those with resistance to tyrosine kinase inhibitors (TKIs), chelidonine has shown significant promise.[1][4] It directly binds to the Epidermal Growth Factor Receptor (EGFR), showing a higher affinity for the drug-resistant L858R/T790M double mutant than the wild-type EGFR.[1][4] This selective inhibition of EGFR phosphorylation, coupled with the significant inhibition of the mitochondrial respiratory chain, triggers apoptosis through the EGFR-AMPK pathway.[1][4] In melanoma, chelidonine's anticancer activity is linked to the inactivation of both the TLR4/NF-κB and PI3K/AKT signaling pathways.[2]
- 1.1.2 Induction of Cell Cycle Arrest and Apoptosis: A primary mechanism of chelidonine's cytotoxicity is the induction of cell cycle arrest, predominantly at the G2/M phase.[3][5] This is attributed to its ability to inhibit tubulin polymerization (IC50 = 24  $\mu$ M), acting as a spindle poison and disrupting the microtubular structure within cells.[1][3] This mitotic arrest is associated with increased levels of cyclin B1 and enhanced cdc2 kinase activity.[3]

Chelidonine also triggers apoptosis through various signaling cascades. In pancreatic cancer cells, it upregulates the GADD45a-p53 pathway, leading to increased expression of p21 and cleaved caspase-3.[6] Studies have also demonstrated the activation of the stress-activated protein kinase/jun kinase (SAPK/JNK) pathway and differential upregulation of phospho-Chk2 and phospho-p38 in response to chelidonine treatment.[3][5]





Click to download full resolution via product page

Caption: Anticancer signaling pathways modulated by (-)-Chelidonine.



1.1.3 Overcoming Multidrug Resistance (MDR): Chelidonine has demonstrated the ability to overcome MDR in cancer cells.[7][8] It interacts with and inhibits the activity of ABC-transporters, including P-glycoprotein (P-gp/MDR1).[7] Furthermore, it inhibits drugmetabolizing enzymes such as CYP3A4 and Glutathione S-transferase (GST).[1][7][8] In Caco-2 colon carcinoma cells, treatment with 50 μM chelidonine for 48 hours resulted in a significant decrease in the mRNA levels of P-gp/MDR1, MRP1, BCRP, CYP3A4, and GST, while increasing the mRNA expression of caspase-3 and caspase-8.[7][8]

**Ouantitative Data on Anticancer Activity** 

| Parameter       | Cell Line(s)               | Value      | Therapeutic<br>Effect                          | Reference |
|-----------------|----------------------------|------------|------------------------------------------------|-----------|
| IC50            | N/A                        | 24 μΜ      | Tubulin Polymerization Inhibition              | [3]       |
| Effective Conc. | MEL270, C918<br>(Melanoma) | 0.5 - 5 μΜ | Significant inhibition of cell viability       | [2]       |
| Effective Conc. | Caco-2 (Colon)             | 50 μΜ      | Downregulation of MDR-related genes            | [7][8]    |
| EC50            | FaDu (HNSCC)               | 1 μΜ       | Suppression of cell migration                  | [9]       |
| Effective Conc. | HLaC78<br>(HNSCC)          | 10 μΜ      | Inhibition of cell<br>migration on<br>collagen | [9]       |

# **Anti-inflammatory Activity**

Chelidonine exhibits potent anti-inflammatory effects in both in vitro and in vivo models, suggesting its utility in treating various inflammatory conditions, including those induced by pathogens, allergens, and chronic degenerative diseases like osteoarthritis.[1][10][11]

# **Mechanism of Anti-inflammatory Action**







2.1.1 Inhibition of the NF- $\kappa$ B Signaling Pathway: The primary anti-inflammatory mechanism of chelidonine is the disruption of the TLR4/NF- $\kappa$ B signaling pathway.[1] In studies using LPS-stimulated macrophages, chelidonine effectively suppressed the inflammatory response by inhibiting the activation and degradation of I $\kappa$ B $\alpha$ , which is the inhibitory protein bound to NF- $\kappa$ B in the cytoplasm.[1] This prevents the nuclear translocation of the p65 subunit of NF- $\kappa$ B, thereby inhibiting the transcription of pro-inflammatory genes.[1] Consequently, chelidonine significantly inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF- $\alpha$  and IL-6.[1] Its inhibitory action extends to TNF- $\alpha$ -induced inflammation, where it also blocks the phosphorylation of JNK and p38 MAP kinases. [12]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Chelidonine: activities and toxicity\_Chemicalbook [chemicalbook.com]
- 2. Chelidonine inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of chelidonine on tubulin polymerisation, cell cycle progression and selected signal transmission pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chelidonine selectively inhibits the growth of gefitinib-resistant non-small cell lung cancer cells through the EGFR-AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chelidonine Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 7. Modulation of multidrug resistance in cancer cells by chelidonine and Chelidonium majus alkaloids PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of chelidonine on growth, invasion, angiogenesis and gene expression in head and neck cancer cell lines PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chelidonine, a principal isoquinoline alkaloid of Chelidonium majus, attenuates eosinophilic airway inflammation by suppressing IL-4 and eotaxin-2 expression in asthmatic mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chelidonine reduces IL-1β-induced inflammation and matrix catabolism in chondrocytes and attenuates cartilage degeneration and synovial inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chelidonine inhibits TNF-α-induced inflammation by suppressing the NF-κB pathways in HCT116 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Review of (-)-Chelidonine's Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161839#literature-review-of-chelidonine-s-therapeutic-potential]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com